2-Chlorohexane physical and chemical properties
2-Chlorohexane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexane is an organic compound belonging to the class of alkyl halides.[1] It is a chlorinated derivative of hexane (B92381), with a chlorine atom substituted at the second carbon position.[2] This positioning of the halogen atom classifies it as a secondary alkyl chloride, which significantly influences its chemical reactivity and physical properties.[2] Its molecular formula is C₆H₁₃Cl.[3][4] 2-Chlorohexane serves as a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its core physical and chemical properties, experimental methodologies, and key reactions.
Physical Properties
2-Chlorohexane is a colorless liquid at room temperature, characterized by a light, sweet, chloroform-like odor.[1] It is a flammable liquid that is less dense than water and insoluble in it.[5] The physical characteristics are summarized in the table below.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₆H₁₃Cl | - | [2][3][4][6] |
| Molecular Weight | 120.62 | g/mol | [2][3][4][7] |
| Appearance | Colorless, clear liquid | - | [1][8] |
| Odor | Light, sweet, chloroform-like | - | [1] |
| Density | 0.87 | g/cm³ | [9][10] |
| 0.8728 | g/cm³ | [1] | |
| 0.869 | g/mL | [11] | |
| Boiling Point | 122 | °C | [8][10][12] |
| 122.5 | °C | [13] | |
| 125 | °C | [11] | |
| Melting Point | -74.60 | °C | [1] |
| -35.1 (estimate) | °C | [9][13] | |
| Flash Point | 25 | °C | [9] |
| Refractive Index | 1.411 - 1.420 | - | [9][10] |
| 1.414 | - | [11] | |
| Vapor Pressure | 1.8 | mm Hg | [9] |
| Solubility | Insoluble in water.[1][5] Highly soluble in organic solvents like hexane, benzene, and diethyl ether.[1] | - | [1][5] |
Chemical Properties and Reactivity
The chemical behavior of 2-chlorohexane is dominated by the presence of the chlorine atom on a secondary carbon. This structure allows it to undergo two primary types of reactions: nucleophilic substitution and elimination.[2]
Reactivity Profile:
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. As a secondary alkyl halide, 2-chlorohexane can react via both SN1 and SN2 mechanisms, depending on the reaction conditions (e.g., solvent polarity, nucleophile strength).[2] For instance, reaction with ethanol (B145695) can yield 2-ethoxyhexane.[2]
-
Elimination Reactions: In the presence of a strong base, such as sodium ethoxide, 2-chlorohexane will predominantly undergo an E2 elimination reaction to form alkenes, primarily 2-hexene.[2]
-
Intermediate in Synthesis: It is primarily used as an intermediate to produce other organic compounds. For example, it can be used in Friedel-Crafts alkylation reactions to add a hexyl group to an aromatic ring.[2]
Below is a diagram illustrating the main reaction pathways for 2-chlorohexane.
Experimental Protocols
Synthesis of 2-Chlorohexane
Two common methods for the synthesis of 2-chlorohexane are the nucleophilic substitution of hexan-2-ol and the free-radical chlorination of hexane.[2]
1. From Hexan-2-ol (Nucleophilic Substitution):
-
Principle: This method involves the reaction of a secondary alcohol, hexan-2-ol, with a hydrohalic acid like hydrochloric acid (HCl). The hydroxyl group is protonated, forming a good leaving group (water), which is then displaced by the chloride ion.[2]
-
General Protocol:
-
Hexan-2-ol is mixed with concentrated hydrochloric acid in a round-bottom flask equipped with a condenser.
-
The mixture is heated under reflux to drive the reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[14]
-
After cooling, the organic layer is separated from the aqueous layer using a separatory funnel.
-
The organic layer is washed with a sodium bicarbonate solution to neutralize excess acid, followed by a water wash.
-
The crude 2-chlorohexane is dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).
-
The final product is purified by distillation.
-
2. From Hexane (Free Radical Chlorination):
-
Principle: This industrial method involves the reaction of hexane with chlorine gas (Cl₂), initiated by UV light or heat.[2] This free-radical mechanism is less selective and produces a mixture of chlorinated hexane isomers.[2]
-
General Protocol:
-
Liquid or gaseous hexane is introduced into a reactor.
-
Chlorine gas is bubbled through the hexane.
-
The reactor is irradiated with UV light or heated to initiate the formation of chlorine radicals.
-
The reaction is allowed to proceed for a controlled time to minimize over-chlorination.
-
The resulting mixture of chlorinated hexanes is then separated by fractional distillation to isolate the 2-chlorohexane isomer.
-
A generalized workflow for the synthesis and purification process is shown below.
Analytical Methods
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of a synthesis reaction by comparing the spots of the starting material and the product mixture over time.[14]
-
Gas Chromatography (GC): Used to determine the purity of the final product and to separate it from other isomers or unreacted starting materials.[15]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the final product.[9] 2-Chlorohexane exhibits unique CH₂Cl bending modes in its IR spectrum at approximately 747 cm⁻¹.[2]
Safety and Handling
2-Chlorohexane is a flammable liquid and vapor.[7] It is also classified as a skin and eye irritant.[7] Proper safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential when handling this chemical.[5] It is classified as a Dangerous Good for transport.[3] Storage should be in a cool, well-ventilated area, away from ignition sources.[5]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Chlorohexane | 638-28-8 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Hexane, 2-chloro- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Hexane, 2-chloro- | C6H13Cl | CID 12521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-CHLOROHEXANE | 638-28-8 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 2-chlorohexane [stenutz.eu]
- 12. 2-Chlorohexane 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. Solved Synthesize 2-chloro-hexane 1. List the starting | Chegg.com [chegg.com]
- 15. Hexane, 2-chloro- [webbook.nist.gov]
